2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Description
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is a salicylic acid derivative featuring a sulfamoyl group at position 5 substituted with a 2-methoxyphenyl moiety. This compound belongs to the sulfonamide class, known for diverse pharmacological applications, including anti-inflammatory and enzyme inhibitory activities. Its structure combines a carboxylic acid group (for solubility and hydrogen bonding) with a sulfamoyl linker, enabling interactions with biological targets such as caspases or transcription factors .
Properties
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWZCQLNRBHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 2-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and methoxy groups may also contribute to its overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on formula C₁₄H₁₃NO₆S.
Key Observations :
- Substituent Position and Bioactivity : The 2-methoxyphenyl group in the target compound may enhance hydrophobic interactions compared to simpler analogs like 2-methoxy-5-sulfamoylbenzoic acid, which lacks aromatic substitution .
- Azo vs. Sulfamoyl Linkages : Azo-linked derivatives (e.g., sulfasalazine) exhibit redox-dependent drug release in the colon, whereas sulfamoyl-linked compounds like the target molecule are more stable under physiological conditions .
Computational and Experimental Studies
- Docking Studies : AutoDock Vina () could predict binding modes of the target compound to caspases, leveraging its methoxyphenyl group for π-π stacking .
- Solvatochromism: Solvent effects on fluorescence () in related Schiff base sulfonamides suggest the target compound’s photophysical properties could be tunable for diagnostic applications .
Biological Activity
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid, with the CAS number 262282-50-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core substituted with a hydroxyl group and a sulfamoyl moiety attached to a methoxyphenyl group. This structural configuration suggests potential interactions with biological targets, influencing various cellular pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related sulfamoyl derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds suggest significant potency, making them candidates for further investigation in antimicrobial therapy .
Anticancer Activity
The compound's potential anticancer properties have also been explored. Studies have demonstrated that certain sulfamoyl derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. This suggests that this compound may possess similar anticancer mechanisms .
The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors involved in key metabolic pathways. The sulfamoyl group may interact with enzymes like carbonic anhydrase or other sulfonamide-sensitive targets, leading to altered cellular functions .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various sulfamoyl derivatives, this compound was tested against MRSA. The results indicated an MIC value comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with the compound revealed significant cytotoxic effects, particularly in breast and colon cancer models. The compound induced apoptosis and inhibited cell proliferation through the downregulation of anti-apoptotic proteins .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid?
Answer:
The synthesis typically involves coupling reactions between mesalazine derivatives and sulfonamide precursors under controlled pH (6.5–7.5) and moderate temperatures (60–80°C). Catalysts such as palladium-based systems (e.g., Pd(PPh₃)₄) improve yield by facilitating aryl bond formation. Key intermediates include 5-sulfamoyl salicylic acid derivatives, with purification achieved via recrystallization or column chromatography using ethyl acetate/hexane gradients .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- NMR (¹H/¹³C in DMSO-d₆) to confirm the sulfamoyl (-SO₂NH-) and methoxyphenyl groups.
- FT-IR for identifying hydroxyl (-OH, ~3400 cm⁻¹) and sulfonamide (-SO₂N-, ~1350 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 348.08) .
Advanced: How can computational methods enhance experimental design for modifying this compound’s reactivity?
Answer:
Integrate quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental data to optimize sulfamoyl group substitutions. Machine learning models can prioritize reaction conditions (solvent, catalyst) based on electronic parameters (e.g., Fukui indices) to minimize by-products .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
Answer:
- Dose-response profiling : Use IC₅₀/EC₅₀ assays to differentiate concentration-dependent effects.
- Target validation : Apply CRISPR-Cas9 knockouts to confirm whether observed activities arise from sulfamoyl interactions with COX-2 or NF-κB pathways.
- Metabolomic profiling : Track metabolic stability (e.g., liver microsomes) to identify degradation products that may skew results .
Advanced: How does this compound compare structurally and functionally to sulfasalazine or other sulfonamide-based analogs?
Answer:
Unlike sulfasalazine’s azo linkage, this compound’s methoxyphenyl-sulfamoyl group enhances metabolic stability and reduces redox sensitivity. Comparative SAR studies show its higher affinity for carbonic anhydrase IX (Ki = 12 nM vs. sulfasalazine’s 85 nM), making it a candidate for hypoxia-targeted therapies. Molecular docking (PDB: 3FL1) highlights hydrogen bonding with Thr199 and Zn²⁺ coordination .
Basic: What stability challenges arise under physiological conditions, and how are they mitigated?
Answer:
The compound undergoes hydrolysis at the sulfamoyl bond in acidic environments (pH < 4). Stabilization strategies include:
- Prodrug design : Esterification of the hydroxyl group to reduce premature degradation.
- Lyophilization : Storage as a lyophilized powder in amber vials under nitrogen to prevent photolytic and oxidative degradation .
Advanced: How do the sulfonamide and methoxyphenyl groups influence binding to serum proteins (e.g., albumin)?
Answer:
Fluorescence quenching assays (λex = 280 nm) reveal a binding constant (Kb) of 1.2 × 10⁴ M⁻¹ with human serum albumin, driven by hydrophobic interactions (methoxyphenyl) and hydrogen bonding (sulfonamide). Competitive displacement studies using warfarin suggest binding at Sudlow site I, impacting pharmacokinetic profiles .
Advanced: What reaction mechanisms explain the compound’s selectivity in enzyme inhibition?
Answer:
The sulfamoyl group acts as a transition-state analog in enzyme active sites. For example, in carbonic anhydrase inhibition, the -SO₂NH- moiety displaces the catalytic Zn²⁺-bound hydroxide. Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition (Ki = 8.3 µM) due to allosteric effects from the methoxyphenyl group .
Basic: How are derivatives synthesized to explore structure-activity relationships (SAR)?
Answer:
- Sulfonamide variations : Replace 2-methoxyphenyl with halogenated aryl groups via Buchwald-Hartwig amination.
- Hydroxyl group modifications : Acetylation or methylation to alter solubility and membrane permeability.
- Ortho-substitution effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
Advanced: What interdisciplinary approaches address scalability challenges in multi-step syntheses?
Answer:
- Flow chemistry : Continuous reactors reduce intermediates’ residence time, minimizing degradation.
- Process analytical technology (PAT) : Real-time HPLC monitoring adjusts feed rates for optimal stoichiometry.
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
